Indacaterol Impurity A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Indacaterol Impurity A involves the reaction of Indacaterol with specific reagents under controlled conditions. One common method includes the use of potassium dihydrogen phosphate buffer (pH 2.2) and a mixture of acetonitrile and methanol as solvents . The reaction is typically carried out at elevated temperatures using a high-performance liquid chromatography (HPLC) column . Industrial production methods for this compound are similar to those used for the parent compound, Indacaterol, with additional steps to isolate and purify the impurity .
Análisis De Reacciones Químicas
Indacaterol Impurity A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinolinone derivatives .
Aplicaciones Científicas De Investigación
Indacaterol Impurity A has several scientific research applications, including:
Mecanismo De Acción
Comparación Con Compuestos Similares
Indacaterol Impurity A can be compared with other impurities of Indacaterol, such as Indacaterol Impurity B ®-8-(Benzyloxy)-5-[2-(5,6-diethyllindan-2-ylamino)-1-hydroxyethyl]-1H-quinolin-2-one-melate . While both impurities are degradation products of Indacaterol, they differ in their chemical structures and potential biological activities . This compound is unique due to its specific quinolinone structure, which may influence its reactivity and interactions with biological targets .
Actividad Biológica
Indacaterol, a long-acting beta-2 adrenergic agonist (LABA), is primarily used in the management of chronic obstructive pulmonary disease (COPD) and asthma. However, its impurities, particularly Indacaterol Impurity A, have garnered attention for their potential biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, safety profile, and implications for therapeutic use.
This compound is structurally related to indacaterol and may share similar mechanisms of action. Indacaterol functions by selectively stimulating beta-2 adrenergic receptors in the smooth muscle of the airways, leading to muscle relaxation and bronchodilation. This mechanism is crucial for alleviating symptoms associated with obstructive airway diseases .
Pharmacokinetics and Metabolism
The pharmacokinetics of this compound are not extensively characterized in the literature. However, it can be inferred that its behavior may be similar to that of indacaterol:
- Absorption : Indacaterol has an absolute bioavailability of approximately 43-45% when inhaled, with peak serum concentrations reached within 15 minutes .
- Distribution : The volume of distribution for indacaterol is extensive, ranging from 2,361 L to 2,557 L .
- Metabolism : Indacaterol is primarily metabolized by CYP3A4 and UGT1A1 enzymes, producing several metabolites, including monohydroxylated derivatives .
Post-Marketing Surveillance Study
A comprehensive post-marketing surveillance study conducted over 52 weeks evaluated the safety and efficacy of indacaterol maleate in Japanese patients with COPD. Key findings included:
- Patient Demographics : The study involved 1,846 patients with a mean age of 72.5 years.
- Adverse Events : Common adverse events included cough (1.68%) and pneumonia (1.04%) as a serious adverse event.
- Efficacy Outcomes : The Global Evaluation of Treatment Effectiveness (GETE) showed that 69.7% of patients responded positively to treatment .
Data Table: Summary of Pharmacokinetic Parameters
Parameter | Value |
---|---|
Peak Concentration (Cmax) | 51.020 ± 2.810 µg/mL |
Time to Peak Concentration (Tmax) | 0.083 ± 0.001 h |
Area Under Curve (AUC0−24) | 175.920 ± 1.053 µg h/mL |
Elimination Half-Life | 48.510 ± 0.012 h |
Propiedades
Fórmula molecular |
C31H34N2O3 |
---|---|
Peso molecular |
482.6 g/mol |
Nombre IUPAC |
5-[1-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-2-hydroxyethyl]-8-phenylmethoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C31H34N2O3/c1-3-21-14-23-16-25(17-24(23)15-22(21)4-2)32-28(18-34)26-10-12-29(31-27(26)11-13-30(35)33-31)36-19-20-8-6-5-7-9-20/h5-15,25,28,32,34H,3-4,16-19H2,1-2H3,(H,33,35) |
Clave InChI |
FAOAQSVNWSHGRW-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=C2CC(CC2=C1)NC(CO)C3=C4C=CC(=O)NC4=C(C=C3)OCC5=CC=CC=C5)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.